molecular formula C18H36N9P3 B12701922 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- CAS No. 86384-16-9

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)-

Cat. No.: B12701922
CAS No.: 86384-16-9
M. Wt: 471.5 g/mol
InChI Key: OPDFYFLDZCPPPI-UHFFFAOYSA-N
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Description

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- is a complex organophosphorus compound It is known for its unique structure, which includes multiple nitrogen and phosphorus atoms arranged in a cyclic configuration

Preparation Methods

The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- typically involves the reaction of phosphorus trichloride with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used[][2].

Scientific Research Applications

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Similar compounds to 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)- include:

    Hexachlorocyclotriphosphazene: Known for its use in flame retardants and as a precursor in the synthesis of other organophosphorus compounds.

    Ethoxy (pentafluoro)cyclotriphosphazene: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.

    Cyclo-bis (bromochlorophosphonitrile)-dichlorophosphonitrile:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-1-piperidinyl-2,2,4,4-tetrakis(1-aziridinyl)-.

Properties

CAS No.

86384-16-9

Molecular Formula

C18H36N9P3

Molecular Weight

471.5 g/mol

IUPAC Name

2,2,4,4-tetrakis(aziridin-1-yl)-6,6-di(piperidin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C18H36N9P3/c1-3-7-22(8-4-1)28(23-9-5-2-6-10-23)19-29(24-11-12-24,25-13-14-25)21-30(20-28,26-15-16-26)27-17-18-27/h1-18H2

InChI Key

OPDFYFLDZCPPPI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)P2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)N7CCCCC7

Origin of Product

United States

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